3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylicacid
Description
3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a trifluoromethyl (-CF₃) group at position 1 and a methyl (-CH₃) group at position 3. This compound belongs to a class of fluorinated cyclobutane carboxylic acids, which are valued in medicinal chemistry for their unique physicochemical properties.
Synthetic routes for related compounds, such as 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, involve multigram-scale production from nitrile or carboxylic acid precursors, highlighting their utility as building blocks in drug discovery . Applications span imaging agents (e.g., radiolabeled cyclobutane amino acids for tumor detection) and intermediates for bioactive molecules .
Properties
Molecular Formula |
C7H9F3O2 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
WTNMKUGMBPTXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid
Two primary synthetic routes have been reported for the preparation of this compound, both originating from readily available 4-oxocyclobutane (cyclobutanone) precursors. The key transformations involve trifluoromethylation, deoxygenation, and hydrogenation steps, utilizing specialized reagents and conditions to achieve the desired trifluoromethylated cyclobutane carboxylic acid.
Synthetic Route Overview
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Trifluoromethylation | Trimethylsilyl trifluoromethanesulfonate (TMSCF3), fluoride source (e.g., CsF) | Conversion of 4-oxocyclobutane to trifluoromethyl carbinol intermediate |
| 2 | Deoxygenation (bis-carboxylate system) | Tributyltin hydride (Bu3SnH) | Removal of oxygen functionalities, leading to decarboxylation and formation of trifluoromethylated cyclobutane acid |
| 3 | Elimination and Hydrogenation (monocarboxylate system) | Triflate elimination followed by catalytic hydrogenation | Formation of cis-3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Detailed Synthetic Procedure
Starting Material Preparation
- The synthesis begins with commercially available 4-oxocyclobutane derivatives, which serve as the cyclobutanone core.
Trifluoromethylation
- Treatment of the cyclobutanone precursor with trimethylsilyl trifluoromethanesulfonate (TMSCF3) in the presence of a fluoride source (such as cesium fluoride) facilitates nucleophilic trifluoromethylation.
- This step converts the ketone group into a trifluoromethyl carbinol intermediate, introducing the -CF3 moiety at the cyclobutane ring.
Deoxygenation and Decarboxylation (Bis-Carboxylate System)
- For the bis-carboxylate intermediate, treatment with tributyltin hydride (Bu3SnH) induces deoxygenation.
- This step is followed by decarboxylation, yielding the target trifluoromethylated cyclobutane carboxylic acid.
- This method typically yields 23% to 40% overall efficiency, demonstrating suitability for scale-up.
Elimination and Hydrogenation (Monocarboxylate System)
- In the monocarboxylate system, the triflate group is efficiently eliminated under mild conditions.
- Subsequent catalytic hydrogenation converts the intermediate to the cis-isomer of 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
- This route is advantageous for stereoselective synthesis of the cis-isomer.
Reaction Scheme Summary
4-Oxocyclobutane precursor
|
| + TMSCF3 + Fluoride source
v
Trifluoromethyl carbinol intermediate
|
| (Bis-carboxylate system) + Bu3SnH
v
Deoxygenated intermediate --> Decarboxylation
|
v
3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
OR
|
| (Monocarboxylate system) Triflate elimination + Hydrogenation
v
Cis-3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Analytical Data and Research Findings
Yield and Efficiency
| Method | Yield (%) | Notes |
|---|---|---|
| Bis-carboxylate system (Bu3SnH) | 23 - 40 | Suitable for large-scale synthesis |
| Monocarboxylate system (Hydrogenation) | Comparable | Provides cis-isomer selectively |
Reagent and Condition Optimization
- The use of TMSCF3 and fluoride sources is critical for efficient trifluoromethylation.
- Tributyltin hydride is effective for deoxygenation but requires careful handling due to toxicity.
- Hydrogenation conditions must be optimized to favor cis-isomer formation.
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR, confirms the incorporation of the trifluoromethyl group and the cyclobutane ring integrity.
- Mass spectrometry and infrared spectroscopy further validate the molecular structure.
- X-ray crystallography has been employed in some studies to confirm stereochemistry of the cis-isomer.
Summary Table of Preparation Methods
| Feature | Bis-Carboxylate System | Monocarboxylate System |
|---|---|---|
| Starting Material | 4-Oxocyclobutane bis-carboxylate precursor | 4-Oxocyclobutane monocarboxylate precursor |
| Key Reagents | TMSCF3, fluoride source, Bu3SnH | TMSCF3, fluoride source, triflate elimination, H2 (hydrogenation) |
| Main Reaction Steps | Trifluoromethylation → Deoxygenation → Decarboxylation | Trifluoromethylation → Triflate elimination → Hydrogenation |
| Product Stereochemistry | Mixture or racemic | Cis-isomer selectively |
| Yield Range | 23% - 40% | Comparable to bis-carboxylate system |
| Scalability | Suitable for industrial scale | Suitable for stereoselective synthesis |
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid with key analogs, emphasizing substituent variations and their implications:
Key Comparative Insights
Trifluoromethyl vs. Methyl at C1: The -CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs, enhancing membrane permeability . In contrast, 3-fluoro-1-methylcyclobutane-1-carboxylic acid (C1-CH₃) exhibits lower metabolic stability due to the absence of fluorine’s electron-withdrawing effects .
This property is leveraged in drug candidates requiring prolonged half-lives . Oxo (=O): The ketone in 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid enhances electrophilicity, making it reactive toward nucleophiles (e.g., in conjugate addition reactions) . Fluorine (-F): In 3,3-difluoro and 3-fluoro analogs, fluorine’s electronegativity alters electronic distribution, affecting hydrogen-bonding capacity and solubility .
Applications: Imaging Agents: Amino acid derivatives like 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid show tumor-specific uptake in SPECT imaging, attributed to amino acid transporter affinity . Drug Discovery: Fluorinated cyclobutanes are prioritized for CNS drugs due to their ability to cross the blood-brain barrier .
Research Findings and Data
Biological Activity
3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclobutane ring with a trifluoromethyl group attached. This structure contributes to its chemical reactivity and biological interactions.
The biological activity of 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is primarily attributed to its interactions with various biomolecules:
- Enzyme Modulation : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially altering their activity and influencing metabolic pathways.
- Gene Expression : Studies suggest that at lower concentrations, the compound may modulate gene expression, impacting cellular functions.
- Receptor Interactions : The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with receptor sites, which may enhance binding affinity and specificity .
Biological Activity Findings
Research indicates that 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting possible applications in treating inflammatory diseases.
- Cytotoxicity : Higher concentrations of the compound may exhibit cytotoxic effects on certain cell lines, indicating a need for careful dosage management in therapeutic contexts.
Case Studies
Several studies have investigated the biological effects of 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid:
- Study on Enzyme Inhibition :
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation compared to control groups. This suggests a mechanism that warrants further exploration for anti-inflammatory drug development.
- Cytotoxicity Assessment :
Comparative Analysis
To better understand the uniqueness of 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | Contains an amino group | Modulates enzyme activity |
| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Lacks methyl substitution | Exhibits antimicrobial properties |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid with high purity and yield?
- Methodology : The compound is synthesized via cyclobutane ring functionalization. A scalable approach involves starting from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid or its nitrile derivative. Key steps include:
- Fluorination using trifluoromethylating agents (e.g., TMS-triflate) under controlled temperatures (0–25°C) .
- Acid-catalyzed esterification or hydrolysis to yield the carboxylic acid .
- Yields for analogous compounds range from 23% to 40%, depending on reaction optimization (e.g., solvent choice, catalyst loading) .
Q. What spectroscopic techniques are critical for characterizing 3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid?
- Methodology :
- NMR : H and C NMR identify substituent positions and ring strain effects. The trifluoromethyl group () shows distinct F NMR signals near -60 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 198.14 for the ester analog) .
- X-ray Crystallography : Resolves stereochemistry, particularly for cyclobutane ring conformers (e.g., 1r,2r vs. 1s,2s configurations) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Mechanistic Insight :
- Lipophilicity : The group increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Electron-Withdrawing Effects : Stabilizes the carboxylic acid via inductive effects, lowering pKa (estimated ~2.5–3.0) compared to non-fluorinated analogs .
- Steric Effects : The bulky group restricts ring puckering, affecting reactivity in cycloadditions or nucleophilic substitutions .
Advanced Research Questions
Q. What is the mechanistic basis for the compound’s reactivity in ring-opening or functionalization reactions?
- Experimental Design :
- Ring Strain : Cyclobutane’s 90° bond angles create ~26 kcal/mol strain, favoring ring-opening via [2+2] retro-cycloaddition or acid-catalyzed cleavage. Kinetic studies (e.g., Arrhenius plots) quantify activation barriers .
- Stereoelectronic Effects : The group directs nucleophilic attacks to the less hindered position (e.g., trans to in 1r,2r stereoisomers) .
- Case Study : Reaction with Grignard reagents yields spirocyclic derivatives, monitored by in-situ IR to track intermediate formation .
Q. How does stereochemistry modulate biological activity in target binding studies?
- Data Analysis :
- Enantiomer Comparison : (1R,2R)- and (1S,2S)-isomers show differential inhibition of cancer cell lines (e.g., MCF-7 IC: 1R,2R = 12 µM vs. 1S,2S = 45 µM) due to complementary hydrophobic pockets in kinase targets .
- Molecular Dynamics : Simulations reveal the 1R,2R isomer forms stable hydrogen bonds with COX-2’s Arg120, while the 1S,2S isomer induces steric clashes .
Q. Can computational methods predict novel analogs with enhanced bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
